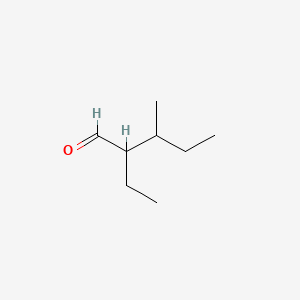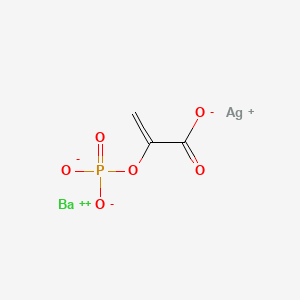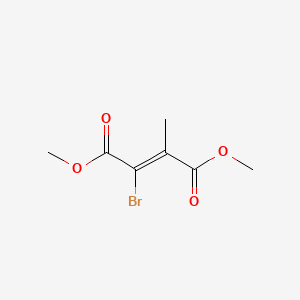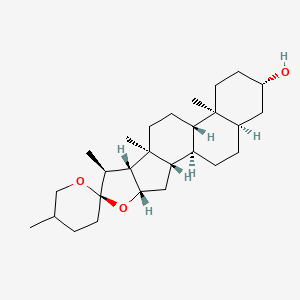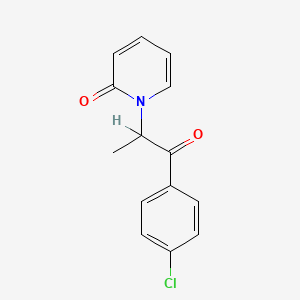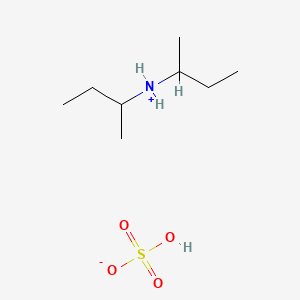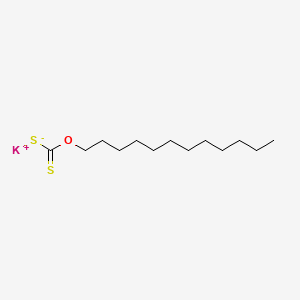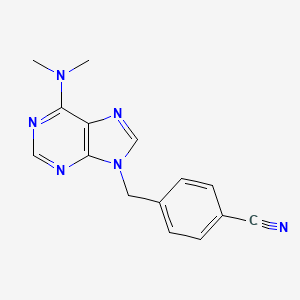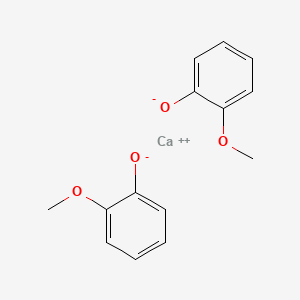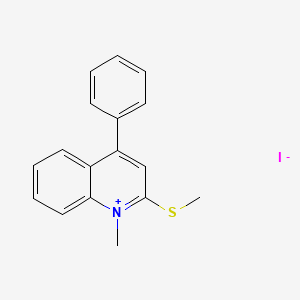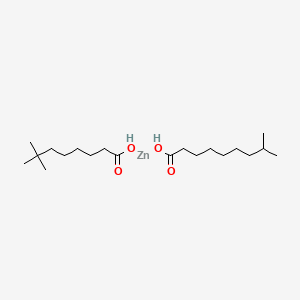
(Isodecanoato-O)(neodecanoato-O)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isodecanoato-O)(neodecanoato-O)zinc is a chemical compound with the molecular formula C20H38O4Zn and a molecular weight of 407.922 g/mol . . This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Isodecanoato-O)(neodecanoato-O)zinc can be synthesized through the reaction of zinc oxide with isodecanoic acid and neodecanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where zinc oxide is reacted with a mixture of isodecanoic acid and neodecanoic acid. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Isodecanoato-O)(neodecanoato-O)zinc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding carboxylic acids.
Reduction: It can be reduced to form zinc metal and the corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and alcohols.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
(Isodecanoato-O)(neodecanoato-O)zinc has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Mécanisme D'action
The mechanism of action of (Isodecanoato-O)(neodecanoato-O)zinc involves its ability to release zinc ions in various environments. These zinc ions can interact with biological molecules, enzymes, and cellular pathways, influencing various biochemical processes. The compound’s effectiveness as a catalyst is attributed to its ability to facilitate electron transfer and stabilize reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc stearate: Another zinc carboxylate used as a lubricant and stabilizer.
Zinc acetate: Commonly used in dietary supplements and as a reagent in chemical synthesis.
Zinc oxide: Widely used in sunscreens, paints, and rubber products.
Uniqueness
(Isodecanoato-O)(neodecanoato-O)zinc is unique due to its specific combination of isodecanoic and neodecanoic acid ligands, which provide distinct chemical and physical properties. This combination enhances its solubility, stability, and effectiveness in various applications compared to other zinc carboxylates .
Propriétés
Numéro CAS |
84282-26-8 |
|---|---|
Formule moléculaire |
C20H40O4Zn |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
7,7-dimethyloctanoic acid;8-methylnonanoic acid;zinc |
InChI |
InChI=1S/2C10H20O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12); |
Clé InChI |
OUHLVLJOXDOMTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



